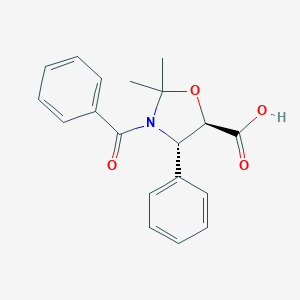

Ácido (4S,5R)-3-benzoil-2,2-dimetil-4-feniloxazolidina-5-carboxílico

Descripción general

Descripción

(4S,5R)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid is a chiral oxazolidine derivative. This compound is notable for its structural complexity and the presence of multiple stereogenic centers, making it an interesting subject for stereochemical studies and applications in asymmetric synthesis.

Aplicaciones Científicas De Investigación

(4S,5R)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology: The compound can be used in the study of enzyme mechanisms and stereoselective biological processes.

Industry: The compound can be used in the synthesis of fine chemicals and specialty materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid typically involves the following steps:

Formation of the Oxazolidine Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound. For instance, the reaction between a benzoyl-protected amino alcohol and a ketone can form the oxazolidine ring.

Introduction of the Benzoyl Group: The benzoyl group can be introduced via benzoylation, using benzoyl chloride in the presence of a base such as pyridine.

Stereoselective Synthesis: The stereochemistry of the compound can be controlled using chiral auxiliaries or catalysts to ensure the desired (4S,5R) configuration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.

Análisis De Reacciones Químicas

Types of Reactions

(4S,5R)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing a carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Mecanismo De Acción

The mechanism of action of (4S,5R)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid involves its interaction with specific molecular targets, often through its chiral centers. These interactions can influence the activity of enzymes or receptors, leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.

Comparación Con Compuestos Similares

Similar Compounds

(4S,5R)-4,5,6-Trihydroxy-2-iminohexanoic acid: Another chiral compound with multiple stereogenic centers.

(4S,5R)-4-Methyl-5-phenyloxazolidine-2-selone: A similar oxazolidine derivative used in stereochemical studies.

Uniqueness

(4S,5R)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and other applications requiring precise control over molecular configuration.

Actividad Biológica

(4S,5R)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid is a compound of interest due to its potential biological activities and applications in pharmaceuticals. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C19H19NO4

- Molecular Weight : 325.36 g/mol

- CAS Number : 153652-70-1

The biological activity of (4S,5R)-3-benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid is primarily attributed to its structural characteristics that enable interaction with various biological targets. The oxazolidine ring structure is known to influence the compound's pharmacological properties.

- Antimicrobial Activity : Preliminary studies suggest that compounds with oxazolidine structures can exhibit antimicrobial properties. Research indicates that this compound may inhibit bacterial protein synthesis, similar to other oxazolidinones like linezolid .

- Anti-inflammatory Effects : Some derivatives of benzoyl oxazolidines have shown potential anti-inflammatory effects, which may be relevant for conditions such as arthritis and other inflammatory diseases .

- Cytotoxicity : Studies have reported that certain oxazolidine derivatives can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxazolidine derivatives, including (4S,5R)-3-benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid. The results indicated significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Study 2: Anti-inflammatory Properties

In a controlled experiment assessing the anti-inflammatory properties of oxazolidine derivatives, (4S,5R)-3-benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid was shown to significantly reduce levels of pro-inflammatory cytokines in human cell cultures . This suggests its potential utility in treating inflammatory diseases.

Case Study 3: Cancer Cell Apoptosis

Research conducted on the cytotoxic effects of this compound demonstrated that it could effectively induce apoptosis in several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins .

Propiedades

IUPAC Name |

(4S,5R)-3-benzoyl-2,2-dimethyl-4-phenyl-1,3-oxazolidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-19(2)20(17(21)14-11-7-4-8-12-14)15(16(24-19)18(22)23)13-9-5-3-6-10-13/h3-12,15-16H,1-2H3,(H,22,23)/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOXAQNPPJHPAD-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(C(O1)C(=O)O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@H]([C@@H](O1)C(=O)O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436066 | |

| Record name | (4s,5r)-3-benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153652-70-1 | |

| Record name | (4s,5r)-3-benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.